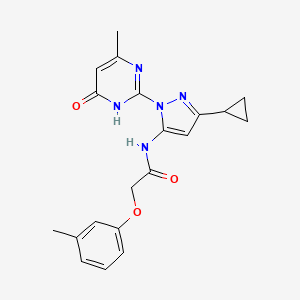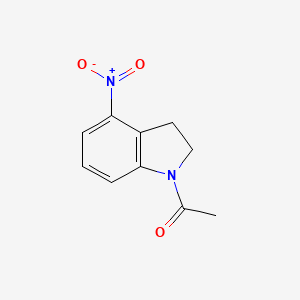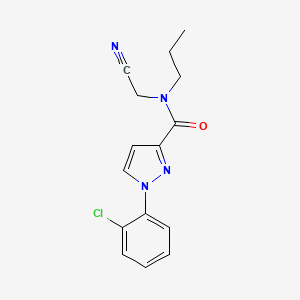
N-(2-Fluorophenyl)-3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)azetidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Fluorophenyl)-3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)azetidine-1-carboxamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC).
Wirkmechanismus
N-(2-Fluorophenyl)-3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)azetidine-1-carboxamide selectively targets mutant forms of EGFR, specifically the T790M mutation, which is responsible for acquired resistance to first-generation EGFR TKIs. It irreversibly binds to the ATP-binding pocket of the EGFR kinase domain, leading to inhibition of downstream signaling pathways and ultimately inducing apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(2-Fluorophenyl)-3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)azetidine-1-carboxamide has been shown to effectively inhibit the growth of EGFR-mutant NSCLC cells in vitro and in vivo. It has also been shown to have a favorable safety profile in clinical trials, with fewer adverse effects compared to first-generation EGFR TKIs. However, it can cause some side effects such as diarrhea, rash, and nausea.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-Fluorophenyl)-3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)azetidine-1-carboxamide has several advantages for lab experiments, including its high selectivity for mutant EGFR, its irreversible binding to the ATP-binding pocket, and its ability to induce apoptosis in cancer cells. However, its irreversible binding can also be a limitation, as it may lead to the development of resistance over time.
Zukünftige Richtungen
There are several future directions for the research and development of N-(2-Fluorophenyl)-3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)azetidine-1-carboxamide. One potential direction is the investigation of its use in combination with other drugs, such as immune checkpoint inhibitors and chemotherapy. Another direction is the exploration of its efficacy in other types of cancer that harbor EGFR mutations. Additionally, further studies are needed to better understand the mechanisms of resistance to N-(2-Fluorophenyl)-3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)azetidine-1-carboxamide and to develop strategies to overcome it.
Synthesemethoden
The synthesis of N-(2-Fluorophenyl)-3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)azetidine-1-carboxamide involves the reaction of 3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)azetidine-1-carboxylic acid with 2-fluoroaniline in the presence of a coupling agent. The resulting intermediate is then subjected to further reactions to produce the final product.
Wissenschaftliche Forschungsanwendungen
N-(2-Fluorophenyl)-3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)azetidine-1-carboxamide has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. It has shown promising results in patients with EGFR-mutant NSCLC who have developed resistance to first-generation EGFR TKIs. In addition, N-(2-Fluorophenyl)-3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)azetidine-1-carboxamide has also been studied in combination with other drugs such as immune checkpoint inhibitors and chemotherapy.
Eigenschaften
IUPAC Name |
N-(2-fluorophenyl)-3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN5O2/c20-15-3-1-2-4-17(15)22-19(27)24-11-14(12-24)25-18(26)6-5-16(23-25)13-7-9-21-10-8-13/h1-10,14H,11-12H2,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXUALUUEXMUJRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NC2=CC=CC=C2F)N3C(=O)C=CC(=N3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]-6-fluorobenzamide](/img/structure/B2933705.png)

![3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-4H-1,2,4-triazol-4-amine](/img/structure/B2933708.png)







![Ethyl 4-[(4-amino-3-pyridin-2-ylisothiazol-5-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B2933719.png)
![1-[(4-Isothiocyanatophenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B2933724.png)

![N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-3-methoxy-2-naphthamide hydrochloride](/img/structure/B2933726.png)